![molecular formula C25H21NO3S B4848459 4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4848459.png)
4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as MPT0B390, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of MPT0B390 involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics in cancer cells. This disruption ultimately results in the inhibition of cancer cell growth and proliferation. MPT0B390 has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
MPT0B390 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which can improve cognitive function in patients with Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPT0B390 is its potent anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of MPT0B390 is its potential toxicity, which needs to be further evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of MPT0B390. One potential direction is to further evaluate its therapeutic potential for various types of cancers, including lung, breast, and colon cancer. Another potential direction is to study its effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, future studies should focus on optimizing the synthesis method of MPT0B390 to improve its efficacy and reduce its toxicity.
In conclusion, MPT0B390 is a synthetic compound with potential therapeutic applications in the treatment of various types of cancers and neurological disorders. Its mechanism of action involves the inhibition of tubulin polymerization and acetylcholinesterase activity, leading to a decrease in tumor growth and an improvement in cognitive function. While it has shown promising results in preclinical studies, further research is needed to evaluate its efficacy and toxicity in clinical studies.
Scientific Research Applications
MPT0B390 has shown promising results in preclinical studies for the treatment of various types of cancers, including lung, breast, and colon cancer. It has been found to exhibit potent anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, MPT0B390 has shown potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-18-12-13-23(28-14-15-30-21-10-6-3-7-11-21)20(16-18)17-22-25(27)29-24(26-22)19-8-4-2-5-9-19/h2-13,16-17H,14-15H2,1H3/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVGUKDHAKWBQ-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCSC2=CC=CC=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[[5-methyl-2-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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